6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one
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Description
6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
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Scientific Research Applications
Metabolite Identification and Transporter-Mediated Excretion Study
The study on the identification of human metabolites of YM758, an If channel inhibitor, provides insight into the renal and hepatic excretion of its metabolites. This research elucidates the transporter-mediated excretion processes, contributing valuable information for understanding the metabolism and excretion pathways of novel quinoline derivatives. This knowledge is fundamental for drug development and safety evaluations (Umehara et al., 2009).
Synthesis and Antimicrobial Study
Fluoroquinolone-based compounds, including those with the 6-fluoroquinolone structure, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of such compounds in combating bacterial and fungal pathogens, indicating a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).
Antimycobacterial Activities
Research into novel fluoroquinolones has demonstrated significant antimycobacterial activities, presenting an important step forward in the fight against tuberculosis. These studies explore the potential of fluoroquinolone derivatives as potent inhibitors of Mycobacterium tuberculosis, offering new pathways for therapeutic intervention against this challenging infectious disease (Senthilkumar et al., 2009).
Antiproliferative and Antitumor Activities
The exploration of fluoroquinolone C3-isostere derivatives for antitumor activities highlights the versatility of quinoline derivatives in the medical field. These studies investigate the structural modifications of fluoroquinolones to enhance their antiproliferative and antitumor efficacies, demonstrating the potential of such compounds in cancer therapy (Tie-yao, 2012).
Antioxidant and Photo-induced Electron Transfer Properties
The luminescent properties and photo-induced electron transfer (PET) studies of naphthalimide derivatives with piperazine substituent unveil the potential of quinoline derivatives in developing novel organic fluorophores. These findings open up new avenues for the application of quinoline derivatives in photocatalysis and as advanced materials for organic electronics (Gan et al., 2003).
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-15-7-6-8-16(11-15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-9-4-3-5-10-29)19(25)12-17(20)22(18)30/h6-8,11-14H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDWCCUFQWYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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